1-Oleoyl Lysophosphatidic Acid

Übersicht

Beschreibung

1-Oleoyl lysophosphatidic acid (1-Oleoyl LPA) is a bioactive phospholipid species characterized by an oleic acid (18:1) esterified at the sn-1 position of the glycerol backbone and a phosphate group at the sn-3 position . Its molecular formula is C₂₁H₄₀O₇P · Na (sodium salt), with a molecular weight of 458.5 g/mol and a CAS number of 22556-62-3 (sodium salt) or 65528-98-5 (free acid) . As an endogenous agonist for LPA1 and LPA2 receptors, it activates G protein-coupled signaling pathways, mediating diverse cellular responses such as calcium mobilization, cell proliferation, smooth muscle contraction, and neuronal differentiation . Notably, 1-Oleoyl LPA is the most potent LPA species in stimulating calcium mobilization in A431 cells and growth in multiple cell lines .

In neuroscience, 1-Oleoyl LPA has emerged as a modulator of emotional behavior, inducing dose-dependent increases in immobility (a depression-like phenotype) in the forced swim test (FST) and impairing novelty preference in rodents . Its synthesis occurs via phospholipase A₂ (PLA₂)-mediated hydrolysis of phosphatidic acid (PA) or through autotaxin (ATX)-mediated conversion of lysophosphatidylcholine (LPC) .

Vorbereitungsmethoden

1-Oleoyl Lysophosphatidic Acid can be synthesized through several methods, including chemical and enzymatic routes. One common method involves the enzymatic transformation of natural glycerophospholipids using regiospecific enzymes such as phospholipases A1, A2, and D. Another approach is the complete chemical synthesis starting from glycerol or its derivatives. Industrial production often involves the use of biocatalysis and chemo-enzymatic processes to achieve high yields and purity .

Analyse Chemischer Reaktionen

1-Oleoyl Lysophosphatidic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipases, lipases, and other enzymes. Major products formed from these reactions include different lysophospholipids and phosphatidic acids. The compound’s reactivity is influenced by its structure, particularly the presence of a phosphate group and fatty acid chain .

Wissenschaftliche Forschungsanwendungen

Cancer Research

1-Oleoyl lysophosphatidic acid plays a critical role in cancer biology, particularly through its involvement in signaling pathways that regulate cell proliferation, migration, and survival.

- Mechanisms of Action : 1-OLPA acts as an agonist for lysophosphatidic acid receptors, which are G-protein-coupled receptors involved in various cellular responses. Studies have shown that 1-OLPA can activate signaling cascades that lead to increased cell growth and migration, contributing to tumor progression .

- Case Studies : Recent research highlighted the link between 1-OLPA and breast cancer progression. It was found that 1-OLPA influences the Hippo signaling pathway, promoting YAP (Yes-associated protein) translocation to the nucleus, which is associated with oncogenic gene expression .

Neurobiology

In the field of neurobiology, 1-OLPA has been studied for its effects on emotional behavior and neurodevelopment.

- Emotional Behavior : Research indicates that administration of 1-OLPA can induce anxiety-like and depression-like behaviors in animal models. For example, in forced swimming tests, increased immobility time was observed following 1-OLPA treatment, suggesting a role in modulating emotional responses .

- Neuronal Differentiation : Additionally, 1-OLPA has been shown to stimulate neuronal differentiation in neural progenitor cells. This property makes it a valuable compound for studying neurodevelopmental processes and potential therapeutic applications in neurodegenerative diseases .

Cell Biology

The applications of 1-OLPA extend to cell biology, particularly in studies investigating cell signaling and tissue engineering.

- Cell Migration and Adhesion : 1-OLPA influences cellular functions such as migration and adhesion. It has been utilized to study the mechanisms underlying these processes in various cell types, providing insights into tissue repair and regeneration .

- Stem Cell Differentiation : In vitro studies have demonstrated that 1-OLPA can promote the differentiation of mesenchymal stem cells into myofibroblast-like cells. This property is crucial for understanding tissue engineering applications and regenerative medicine .

Lipid Metabolism

Research involving lipid metabolism has identified 1-OLPA as a significant player in lipid signaling pathways.

- Lipid Dynamics : Investigations into how 1-OLPA affects lipid homeostasis have revealed its role in regulating lipid transport and droplet formation. Understanding these interactions is essential for elucidating metabolic disorders associated with dysregulated lipid metabolism .

Summary of Findings

The following table summarizes key applications of this compound across various research domains:

Wirkmechanismus

1-Oleoyl Lysophosphatidic Acid exerts its effects by binding to specific G-protein-coupled receptors, known as lysophosphatidic acid receptors. These receptors activate various signaling pathways, including the Rho, Rac, and Ras pathways, leading to changes in cell behavior. The activation of these pathways results in cell proliferation, migration, and survival. This compound also influences the production of other signaling molecules, further amplifying its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Lysophosphatidic Acid Species

LPA species differ in acyl chain length, saturation, and positional isomerism, leading to variations in receptor affinity, metabolic stability, and biological activity. Below is a comparative analysis of 1-Oleoyl LPA with structurally related compounds:

Structural and Functional Differences

Key Findings:

Acyl Chain Length and Saturation :

- Longer, unsaturated acyl chains (e.g., 18:1 in 1-Oleoyl LPA) enhance receptor binding affinity and mitogenic potency compared to shorter or saturated chains (e.g., 14:0 or 18:0) .

- 1-Oleoyl LPA and 1-Palmitoyl LPA exhibit similar mitogenic effects, while 1-Stearoyl LPA (18:0) shows reduced activity due to lower solubility and receptor interaction .

Receptor Specificity: 1-Oleoyl LPA preferentially activates LPA1 and LPA2, whereas 1-Linoleoyl LPA (18:2) also binds LPA3, which is associated with reproductive and cardiovascular functions .

Enzymatic Preferences :

- CGI-58/ABHD5, a coenzyme A-dependent lysophosphatidic acid acyltransferase, shows a slight preference for 1-Oleoyl LPA over 1-Palmitoyl or 1-Stearoyl LPA in PA synthesis .

Table 2: Comparative Effects in Disease-Relevant Assays

Key Findings:

Emotional Behavior :

- 1-Oleoyl LPA uniquely induces depression-like immobility in the FST, while 1-Palmitoyl LPA is linked to anxiety-like behaviors in mice .

Cancer Biology: 1-Oleoyl LPA and 1-Arachidonoyl LPA promote tumor cell migration via LPA1-mediated pathways, whereas 1-Linoleoyl LPA inhibits autotaxin (ATX), a key enzyme in LPA production .

Metabolic Stability: Unsaturated LPAs (e.g., 1-Oleoyl, 1-Arachidonoyl) are more stable in serum than saturated species due to resistance to phospholipase degradation .

Biologische Aktivität

1-Oleoyl lysophosphatidic acid (LPA 18:1) is a bioactive lipid that plays a significant role in various physiological and pathophysiological processes. It serves as an endogenous agonist for several lysophosphatidic acid receptors (LPA1-LPA6), influencing cell signaling pathways that affect cell proliferation, migration, and survival. This article delves into the biological activities of 1-oleoyl LPA, supported by data tables, case studies, and detailed research findings.

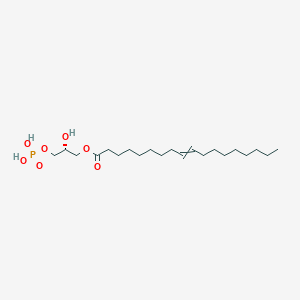

Chemical Structure and Properties

1-Oleoyl LPA is characterized by a glycerol backbone with an oleoyl fatty acid chain at the sn-1 position and a phosphate group at the sn-3 position. Its structure allows it to interact with multiple G protein-coupled receptors, which mediate its diverse biological effects.

Chemical Formula:

- Molecular Formula: C21H39NaO7P

- Molecular Weight: 440.5 g/mol

1-Oleoyl LPA exerts its biological effects primarily through the activation of LPA receptors, which are distributed throughout various tissues, including the brain, cardiovascular system, and immune system. The activation of these receptors triggers downstream signaling pathways that lead to various cellular responses.

Key Signaling Pathways:

- Calcium Mobilization: 1-Oleoyl LPA significantly increases intracellular calcium levels in various cell types, including osteoclasts and A431 cells, promoting cell survival and proliferation .

- Cell Differentiation: It inhibits the differentiation of neural stem cells into neurons, suggesting a role in neurodevelopmental processes .

- Emotional Behavior Modulation: Studies have shown that central administration of 1-oleoyl LPA in rats affects anxiety-like and depression-like behaviors, highlighting its potential role in emotional regulation .

Biological Activities

The biological activities of 1-oleoyl LPA can be summarized as follows:

| Biological Activity | Effect |

|---|---|

| Calcium Mobilization | Increases cytosolic calcium concentration |

| Cell Proliferation | Stimulates growth in various cell types |

| Smooth Muscle Contraction | Induces contraction in vascular smooth muscle |

| Platelet Aggregation | Promotes aggregation of platelets |

| Cell Migration | Enhances migratory responses in fibroblasts |

| Inhibition of Neuronal Differentiation | Prevents neural stem cells from differentiating |

Neuropsychiatric Implications

A study investigated the effects of 1-oleoyl LPA on emotional behavior in rats. The results indicated that administration led to increased anxiety-like behaviors as evidenced by reduced exploration in open arms during elevated plus-maze tests. Additionally, it increased immobility time in forced swimming tests, suggesting a depression-like phenotype .

Alzheimer's Disease Research

Research has also linked lysophosphatidic acids, including 1-oleoyl LPA, to Alzheimer's disease pathology. It was found that treatment with LPA increased the expression of β-secretase (BACE1), an enzyme critical for amyloid-beta production. This suggests that LPA may contribute to the progression of Alzheimer's through modulation of amyloid precursor protein processing .

Microglial Activation

In microglial cells, 1-oleoyl LPA has been shown to influence inflammatory responses. Studies indicate that it can either promote or inhibit microglial activation depending on the context, such as exposure to lipopolysaccharides (LPS) . This dual role underscores its complexity as a signaling molecule within the central nervous system.

Q & A

Basic Research Questions

Q. What are the primary biological roles of 1-Oleoyl LPA in cellular processes?

1-Oleoyl LPA acts as a bioactive lipid mediator via G protein-coupled receptors (LPA1–LPA6), regulating processes such as cell proliferation, migration, and differentiation. For example, it promotes mitogenesis in fibroblasts by inducing DNA synthesis and activating Rho GTPases . In neurobiology, it exhibits species-specific effects: it enhances neuronal differentiation in rodent neural progenitor cells but inhibits neurosphere formation and neuronal differentiation in human embryonic stem cell-derived neural stem cells (NSCs) . Experimental protocols often involve dose-response assays (e.g., 1–100 µM in serum-free media) and receptor antagonists (e.g., Ki16425 for LPA1/3) to dissect receptor-specific effects.

Q. How does 1-Oleoyl LPA interact with its receptors to mediate signaling?

1-Oleoyl LPA binds with high affinity to LPA1 and LPA2 receptors, activating downstream pathways such as phospholipase C (PLC), Rho/ROCK, and MAPK. For instance, in BV-2 microglia, it polarizes cells toward an M1-like phenotype via LPA1-dependent signaling . To validate receptor involvement, researchers use siRNA knockdown, CRISPR/Cas9-edited cell lines, or transgenic animal models (e.g., LPA1-null mice). Calcium flux assays and β-galactosidase reporter systems (e.g., SRE-driven reporters) are common methodologies to quantify receptor activation .

Q. What experimental models are optimal for studying 1-Oleoyl LPA’s effects on neurogenesis?

Rodent neural progenitor cells (e.g., rat cortical NSCs) are ideal for studying pro-neurogenic effects, while human embryonic or induced pluripotent stem cell-derived NSCs are better for investigating inhibitory roles. Differentiation protocols typically involve treating cells with 1–10 µM 1-Oleoyl LPA in combination with growth factor withdrawal. Outcomes are assessed via immunostaining (e.g., βIII-tubulin for neurons) and qPCR for lineage-specific markers .

Advanced Research Questions

Q. How can contradictory results in 1-Oleoyl LPA’s effects across species be reconciled?

Species-specific receptor expression and signaling crosstalk may explain divergent outcomes. For example, rodent NSCs express higher LPA1 levels, which promote differentiation, while human NSCs may upregulate inhibitory pathways (e.g., LPA2/3) . To address this, comparative studies using isogenic cell lines or cross-species receptor chimeras are recommended. Single-cell RNA sequencing can map receptor heterogeneity, and phosphoproteomics can identify downstream pathway variations .

Q. What methodologies elucidate 1-Oleoyl LPA’s role in emotional behavior and psychiatric disorders?

Central administration of 1-Oleoyl LPA (0.4–2 mg, intracerebroventricular) in rats induces anxiety-like (reduced open-arm time in elevated plus-maze) and depression-like behaviors (increased immobility in forced swim tests) . Behavioral assays should be paired with c-Fos immunohistochemistry to map neuronal activation (e.g., dorsal periaqueductal gray matter). Receptor specificity is confirmed using LPA1 antagonists (e.g., AM966) or genetic knockout models .

Q. How does acyl-chain length influence 1-Oleoyl LPA’s bioactivity?

The oleoyl (18:1) chain confers higher potency compared to saturated (e.g., palmitoyl) or shorter chains. In lysoPLD inhibition assays, 1-Oleoyl LPA has a Ki of 1.2 µM, while linoleoyl (18:2) LPA shows greater inhibition (Ki = 0.21 µM) . Structural studies (e.g., molecular docking) reveal that unsaturated chains enhance receptor binding via hydrophobic interactions. Researchers should compare analogs (e.g., 1-oleoyl vs. 1-arachidonoyl LPA) in functional assays and use ESI-MS/MS to quantify endogenous LPA species in biological samples .

Q. What strategies mitigate off-target effects in 1-Oleoyl LPA studies?

Off-target activation of peroxisome proliferator-activated receptors (PPARγ) or non-receptor-mediated effects (e.g., membrane remodeling) can confound results. To minimize this, use low concentrations (≤10 µM), include lipid-free controls (e.g., bovine serum albumin), and validate findings with receptor-deficient models. Pharmacological inhibitors (e.g., GW9662 for PPARγ) and lipidomics can further isolate LPA-specific effects .

Q. Methodological Considerations

Q. How should 1-Oleoyl LPA be prepared and stored to ensure stability?

Dissolve 1-Oleoyl LPA in ethanol (22.91 mM stock) and store at −80°C under nitrogen to prevent oxidation. For aqueous experiments, prepare working solutions in HEPES-buffered saline with sonication to prevent aggregation. Purity (≥98%) should be verified via HPLC, and lipid peroxidation monitored using thiobarbituric acid-reactive substances (TBARS) assays .

Q. What assays quantify 1-Oleoyl LPA’s impact on intracellular signaling?

- Calcium imaging : Measure transient Ca²⁺ influx via Fluo-4 AM in HEK293 cells overexpressing LPA receptors.

- Rho activation : Use GST-Rhotekin pull-down assays to assess GTP-bound Rho levels.

- Transcriptional reporters : Employ SRE-luciferase or NF-κB reporters to monitor pathway activation .

Q. Data Contradictions and Resolution

Q. Why does 1-Oleoyl LPA exhibit dual roles in neuroinflammation?

In microglia, 1-Oleoyl LPA promotes pro-inflammatory M1 polarization via LPA1 but may suppress inflammation in astrocytes through LPA2. Context-dependent effects are influenced by cell type, receptor repertoire, and disease state (e.g., acute vs. chronic injury). Co-culture models and spatial transcriptomics can dissect these mechanisms .

Eigenschaften

IUPAC Name |

[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGQSWVCFNIUNZ-GDCKJWNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425008 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65528-98-5 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.